molecular formula C21H25F2N3O2 B14177991 N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide CAS No. 923024-81-1

N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide

Cat. No.: B14177991
CAS No.: 923024-81-1
M. Wt: 389.4 g/mol
InChI Key: UABYUWLIBPQHBS-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides.

    Substitution Reactions: The piperazine core is then functionalized with the 2-methoxyphenyl group through nucleophilic substitution reactions.

    Amidation: The final step involves the coupling of the substituted piperazine with 2,4-difluorophenylbutanoic acid or its derivatives under amidation conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenols or quinones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NaOH, NH3).

Major Products

    Oxidation: Formation of phenols or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide
  • N-(2,4-Difluorophenyl)-4-[4-(2-hydroxyphenyl)piperazin-1-yl]butanamide

Uniqueness

N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide is unique due to the presence of both the 2,4-difluorophenyl and 2-methoxyphenyl groups, which may confer distinct pharmacological properties compared to its analogs. These structural differences can lead to variations in binding affinity, selectivity, and overall biological activity.

Properties

CAS No.

923024-81-1

Molecular Formula

C21H25F2N3O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide

InChI

InChI=1S/C21H25F2N3O2/c1-28-20-6-3-2-5-19(20)26-13-11-25(12-14-26)10-4-7-21(27)24-18-9-8-16(22)15-17(18)23/h2-3,5-6,8-9,15H,4,7,10-14H2,1H3,(H,24,27)

InChI Key

UABYUWLIBPQHBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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